molecular formula C6H11BrO2 B052115 Ethyl 2-bromoisobutyrate CAS No. 600-00-0

Ethyl 2-bromoisobutyrate

Cat. No.: B052115
CAS No.: 600-00-0
M. Wt: 195.05 g/mol
InChI Key: IOLQWGVDEFWYNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-bromoisobutyrate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions . In these reactions, the compound’s primary targets are the monomers that are to be polymerized. The role of this compound is to initiate the polymerization process by transferring a bromine atom to the monomer, thereby generating a polymer with an ethyl end group .

Mode of Action

The mode of action of this compound involves a nucleophilic substitution reaction. When exposed to water or hydroxide ions, it undergoes hydrolysis. This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Atom Transfer Radical Polymerization (ATRP) pathway. In this pathway, this compound acts as an initiator, transferring a bromine atom to the monomer and starting the polymerization process . The downstream effect of this is the creation of a polymer with an ethyl end group.

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents such as alcohol and ether, but insoluble in water . This could potentially affect its distribution and excretion in a biological system.

Result of Action

The primary result of this compound’s action is the initiation of the ATRP process, leading to the formation of polymers with an ethyl end group . Additionally, when exposed to water or hydroxide ions, it undergoes hydrolysis to form ethanol and 2-bromoisobutyric acid .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . It is also noted that the compound is unstable at room temperature, but relatively stable under low temperature and inert atmosphere .

Preparation Methods

Ethyl 2-bromoisobutyrate is commonly synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . The reaction involves mixing ethyl alcohol and 2-bromoisobutyric acid in the presence of sulfuric acid, followed by heating to facilitate the esterification process. This method is widely utilized on a commercial scale, making this compound an important intermediate in organic synthesis .

Chemical Reactions Analysis

Ethyl 2-bromoisobutyrate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and radical reactions.

Scientific Research Applications

Ethyl 2-bromoisobutyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Ethyl 2-bromoisobutyrate can be compared with other similar compounds such as mthis compound, ethyl 2-bromobutyrate, and ethyl 3-bromopropionate.

    Mthis compound: Similar to this compound, this compound is used in organic synthesis and polymerization reactions.

    Ethyl 2-bromobutyrate: This compound has a similar structure but with a different arrangement of carbon atoms.

    Ethyl 3-bromopropionate: This compound has a different carbon chain length and is used in various chemical reactions.

This compound stands out due to its unique ester linkage and reactivity, making it a valuable compound in various chemical processes and applications.

Properties

IUPAC Name

ethyl 2-bromo-2-methylpropanoate
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InChI

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
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InChI Key

IOLQWGVDEFWYNP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)(C)Br
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Molecular Formula

C6H11BrO2
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DSSTOX Substance ID

DTXSID4060523
Record name Ethyl 2-bromoisobutyrate
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Molecular Weight

195.05 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromoisobutyrate
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Vapor Pressure

2.61 [mmHg]
Record name Ethyl 2-bromoisobutyrate
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CAS No.

600-00-0
Record name Ethyl 2-bromoisobutyrate
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Record name Propanoic acid, 2-bromo-2-methyl-, ethyl ester
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Record name Ethyl 2-bromoisobutyrate
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Record name Ethyl 2-bromo-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ethyl 2-bromoisobutyrate function as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A1: EBiB acts as a source of initiating radicals in ATRP. [] It reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br) to generate an ethyl isobutyryl radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br2). The generated radical initiates the polymerization process by adding to a monomer molecule. [, ]

Q2: What are the advantages of using EBiB as an initiator in ATRP?

A2: EBiB offers several advantages:

  • Good Control over Molecular Weight: It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index). [, , ]
  • Versatility: It can be used to polymerize a wide range of monomers, including (meth)acrylates, styrenes, and acrylonitrile. [, , , , , ]
  • Commercial Availability: EBiB is readily available, making it convenient for research and industrial applications. [, ]

Q3: Are there limitations to using EBiB in ATRP?

A3: Yes, some limitations exist:

  • Slow Initiation with Certain Monomers: With monomers like tert-butyl methacrylate, EBiB may exhibit slow initiation due to a lower back strain effect, leading to less controlled polymerization. []
  • Termination Reactions: While ATRP aims for controlled chain growth, some termination reactions can occur, especially at high radical concentrations or with prolonged reaction times, affecting the livingness of the polymerization. [, , ]

Q4: Can EBiB be used in other controlled radical polymerization techniques?

A4: Yes, EBiB can be used in other controlled radical polymerization techniques like Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP), Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP), and Single Electron Transfer-Living Radical Polymerization (SET-LRP). [, , , , , ]

Q5: How does the choice of solvent influence the effectiveness of EBiB in ATRP?

A5: Solvent choice can significantly impact EBiB's performance. Polar solvents like water and methanol can accelerate the polymerization rate compared to less polar solvents like acetone, particularly at lower temperatures. [, ] Specific solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in SET-LRP can enhance both molecular weight control and tacticity. []

Q6: What types of materials have been successfully synthesized using EBiB as an ATRP initiator?

A6: EBiB has facilitated the synthesis of various polymers and materials, including:

  • Homopolymers: Poly(methyl methacrylate), polystyrene, polyacrylonitrile, poly(tert-butyl acrylate). [, , , , , , ]
  • Statistical Copolymers: Glycidyl methacrylate/butyl acrylate copolymers, acrylonitrile/ethyl methacrylate copolymers. [, ]
  • Block Copolymers: Poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) triblock copolymers, poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) diblock copolymers, polystyrene-block-poly(glycidyl methacrylate) diblock copolymers. [, , , ]
  • Graft Copolymers: Polystyrene-grafted multiwalled carbon nanotubes. []
  • Star-Shaped Polymers: Multiarm star-shaped polystyrene. []

Q7: Can EBiB be used to prepare polymers for specific applications?

A7: Absolutely. EBiB's versatility makes it suitable for synthesizing polymers with tailored properties for diverse applications:

  • Coatings: Fluorinated block copolymers for low surface energy coatings. []
  • Biomedical Applications: Poly(ethylene oxide)-based block copolymers for drug delivery. []
  • Antimicrobial Materials: Lipidated oligomeric vinyl azlactone with tunable antimicrobial properties. []

Q8: What is the molecular formula and weight of EBiB?

A8: The molecular formula of EBiB is C6H11BrO2, and its molecular weight is 195.05 g/mol.

Q9: What spectroscopic data is available for characterizing EBiB?

A9: While the provided research papers do not delve into detailed spectroscopic analysis of EBiB itself, 1H NMR spectroscopy is frequently employed to confirm the structure and end-group functionality of polymers synthesized using EBiB as the initiator. [, , , , , , , ]

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